molecular formula C25H25N3O6 B1255307 Siphonazole

Siphonazole

Cat. No. B1255307
M. Wt: 463.5 g/mol
InChI Key: PJVVMJIQCNHSKW-RXUIJTJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siphonazole is a member of methoxybenzenes and a member of phenols.
This compound is a natural product found in Herpetosiphon with data available.

Scientific Research Applications

Synthesis and Chemical Elaboration

  • Siphonazole's chemical structure has been a focus of research, particularly in the context of its total synthesis. The development of specific oxazole conjunctive reagents has been pivotal for the synthesis of siphonazoles A and B, showcasing the compound's complex chemical nature and the potential applications of these methods in creating similar natural products (Zhang et al., 2009). Additionally, the halogenated oxazole synthesis demonstrates the potential antiviral activity of this compound, which could have broader implications in medicinal chemistry (Feng Yi-si, 2008).

Biosynthetic Pathways

  • The biosynthesis of this compound has been explored through genome mining and imaging techniques. This study of Herpetosiphon sp. B060 revealed a unique biosynthetic pathway involving polyketide synthases and non-ribosomal peptide synthetases, which may offer insights into the molecular engineering of similar compounds for various applications (Mir Mohseni et al., 2016).

Application in Synthetic Methodology

  • Research has also focused on the development of synthetic methodologies using this compound as a target molecule. This includes work on C-H alkenylation of azoles, which has potential applications in the synthesis of various biologically active compounds, including this compound (Meng et al., 2013).

properties

Molecular Formula

C25H25N3O6

Molecular Weight

463.5 g/mol

IUPAC Name

2-[2-[2-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-methyl-1,3-oxazol-4-yl]-2-oxoethyl]-5-methyl-N-[(2E)-penta-2,4-dienyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C25H25N3O6/c1-5-6-7-12-26-25(31)24-16(3)34-22(28-24)14-19(30)23-15(2)33-21(27-23)11-9-17-8-10-20(32-4)18(29)13-17/h5-11,13,29H,1,12,14H2,2-4H3,(H,26,31)/b7-6+,11-9+

InChI Key

PJVVMJIQCNHSKW-RXUIJTJXSA-N

Isomeric SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C)C(=O)NC/C=C/C=C

Canonical SMILES

CC1=C(N=C(O1)CC(=O)C2=C(OC(=N2)C=CC3=CC(=C(C=C3)OC)O)C)C(=O)NCC=CC=C

synonyms

siphonazole
siphonazole A
siphonazole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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